molecular formula C9H4BrCl2NO B6294100 5-(2-bromo-3,6-dichlorophenyl)oxazole CAS No. 2364585-11-3

5-(2-bromo-3,6-dichlorophenyl)oxazole

Cat. No.: B6294100
CAS No.: 2364585-11-3
M. Wt: 292.94 g/mol
InChI Key: GZYWEHWWVAOIBV-UHFFFAOYSA-N
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Description

5-(2-Bromo-3,6-dichlorophenyl)oxazole is a high-purity heterocyclic building block (CAS 2364585-11-3) offered with a typical purity of 98% . It has a molecular formula of C 9 H 4 BrCl 2 NO and a molecular weight of 292.94 g/mol . This compound belongs to the class of oxazoles, which are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities . The oxazole core is a key intermediate for synthesizing new chemical entities and is found in compounds with demonstrated antimicrobial, anticancer, and antitubercular properties . Its mechanism of action often involves interactions with biological enzymes and receptors, such as histone deacetylase (HDAC) and cyclooxygenase-2 (COX-2), through hydrogen bonding and pi-pi stacking . The specific substitution pattern on this molecule, featuring bromo and dichloro groups on the phenyl ring, makes it a versatile synthon for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions . These transformations are crucial in drug discovery for creating diverse compound libraries for biological screening. Researchers utilize such bromo- and chloro-substituted aryloxazoles as valuable intermediates in the development of potential pharmaceuticals, including agents targeting pancreatic cancer and kinase inhibitors . Handling and Safety: This compound requires careful handling. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautions such as wearing protective gloves, eye and face protection, and using only in a well-ventilated area are strongly recommended . Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human, veterinary, household, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-bromo-3,6-dichlorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2NO/c10-9-6(12)2-1-5(11)8(9)7-3-13-4-14-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYWEHWWVAOIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C2=CN=CO2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 2 Bromo 3,6 Dichlorophenyl Oxazole

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. youtube.comyoutube.com For 5-(2-bromo-3,6-dichlorophenyl)oxazole, two primary strategic disconnections guide the synthetic planning.

The first and most prominent disconnection is the carbon-carbon bond between the C5 position of the oxazole (B20620) ring and the dichlorobromophenyl moiety. This leads to two key synthons: a 5-anion or 5-halo substituted oxazole and a corresponding electrophilic or organometallic phenyl species. This approach allows for the late-stage introduction of the complex aryl group onto a pre-formed oxazole core.

A second strategy involves disconnecting the bonds within the oxazole ring itself. This approach, central to classical oxazole syntheses, builds the heterocyclic ring from acyclic precursors that already contain the substituted phenyl group. Common disconnections for the oxazole ring lead back to α-acylamino ketone structures (Robinson-Gabriel synthesis) or to a combination of a carbonyl compound and an isocyanide (Van Leusen reaction).

These two overarching strategies are not mutually exclusive and can be combined, but they form the basis for planning a robust synthesis.

Classical and Modern Approaches to Oxazole Core Construction

The construction of the oxazole ring is a cornerstone of heterocyclic chemistry, with a rich history of classical methods and a continuous evolution of modern, often metal-catalyzed, approaches.

Cyclization Reactions for Heterocyclic Ring Formation

The formation of the oxazole heterocycle can be achieved through various cyclization reactions, each with its own set of advantages and limitations.

Robinson-Gabriel Synthesis : This classical method involves the dehydrative cyclization of 2-acylamino ketones. pharmaguideline.comslideshare.net For the target molecule, this would require the synthesis of an N-(2-(2-bromo-3,6-dichlorophenyl)-2-oxoethyl)formamide intermediate, which can be cyclized using dehydrating agents like sulfuric acid or phosphorus pentoxide. pharmaguideline.com

Van Leusen Oxazole Synthesis : This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring. organic-chemistry.org In this context, 2-bromo-3,6-dichlorobenzaldehyde (B1446533) would be a required starting material. The reaction is typically mediated by a base like potassium carbonate.

Metal-Catalyzed Cyclizations : Modern synthetic chemistry offers numerous transition-metal-catalyzed routes. For instance, palladium-catalyzed coupling of N-propargylamides with aryl iodides followed by in-situ cyclization yields 2,5-disubstituted oxazoles. organic-chemistry.org Another approach is the copper-catalyzed oxidative cyclization of enamides, which can be formed from the corresponding ketones. organic-chemistry.orgrsc.org Zinc- or iron-mediated cyclization of acetylenic amides also provides a mild and regiocontrolled pathway to oxazoles. organic-chemistry.orgnih.gov Hypervalent iodine reagents can also mediate the intramolecular oxidative cyclization of substrates like N-styrylbenzamides or N-propargylamides to form the oxazole ring under metal-free conditions. organic-chemistry.orgnsf.gov

Regioselective Functionalization Strategies for Aryl and Halogen Substituents

Achieving the specific substitution pattern of this compound requires precise control over the regioselectivity of bond formation. This is particularly critical when forming the C5-aryl bond or when considering derivatization of the heterocyclic core.

Transition metal catalysis is a powerful tool for forming the crucial C-C bond between the oxazole and the phenyl ring.

Direct C-H Arylation : This modern approach involves the direct coupling of an oxazole C-H bond with an aryl halide, avoiding the need to pre-functionalize the oxazole. nih.gov Palladium catalysis, often with specialized phosphine (B1218219) ligands, can achieve high regioselectivity. For oxazoles, the C5 position is often favored for arylation in polar solvents, making this a potentially efficient route. organic-chemistry.org This would involve reacting oxazole with 1-bromo-2-iodo-3,6-dichlorobenzene or a related aryl halide.

Suzuki-Miyaura Coupling : A more traditional and highly reliable method, the Suzuki-Miyaura reaction couples a 5-halooxazole (e.g., 5-bromooxazole) with an appropriately substituted arylboronic acid (in this case, (2-bromo-3,6-dichlorophenyl)boronic acid). youtube.com This reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst and ligand is crucial for achieving high yields.

Table 1: Comparison of C5-Arylation Strategies for Oxazoles
MethodOxazole SubstrateAryl PartnerCatalyst System (Typical)AdvantagesDisadvantages
Direct C-H ArylationOxazoleAryl Halide (e.g., Ar-Br, Ar-I)Pd(OAc)₂, Phosphine Ligand, Base (e.g., K₂CO₃), Polar SolventAtom economical, fewer synthetic steps. nih.govRequires optimization for regioselectivity, potential for side reactions. organic-chemistry.orgacs.org
Suzuki-Miyaura Coupling5-Halooxazole (e.g., 5-Bromooxazole)Arylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃), Solvent Mix (e.g., Toluene/Water)High yielding, well-established, good functional group tolerance. youtube.comRequires synthesis of both halogenated oxazole and arylboronic acid.
Negishi Coupling5-HalooxazoleArylzinc Reagent (Ar-ZnCl)Pd Catalyst (e.g., Pd(dba)₂)Highly efficient, tolerant of functional groups. nih.govuni-muenchen.deRequires preparation of organozinc reagent, which can be moisture sensitive.

While the target molecule's halogens are on the phenyl ring, the outline requires discussion of direct functionalization on the oxazole scaffold itself. The oxazole ring can undergo electrophilic substitution, with the reactivity order generally being C4 > C5 > C2, although this can be influenced by existing substituents. pharmaguideline.com

Direct halogenation of an oxazole ring is a feasible process. For example, bromination often occurs at the most electron-rich position, which can be the C5 position. slideshare.net Reagents like N-Bromosuccinimide (NBS) are commonly used for this purpose. slideshare.net Iodination at C4 has also been achieved via a 2-lithiooxazole intermediate. acs.org However, for synthesizing this compound, it is synthetically more convergent and efficient to start with the pre-halogenated aryl precursor rather than attempting selective halogenation of a phenyl-substituted oxazole.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, scalable process necessitates rigorous optimization of all reaction parameters to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness. researchgate.net For the synthesis of this compound, a key step such as a Suzuki-Miyaura coupling or a direct C-H arylation would be the primary focus of such optimization.

Key parameters for optimization include:

Catalyst and Ligand : The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine ligand is critical. Ligands influence the stability, activity, and selectivity of the catalyst.

Base : The type of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and its strength can significantly impact reaction rates and prevent side reactions.

Solvent : The solvent system (e.g., toluene, dioxane, DMF, water) affects the solubility of reagents and the stability of catalytic intermediates.

Temperature : Reaction temperature controls the rate of reaction. An optimal temperature must be found to ensure a reasonable reaction time without promoting decomposition of reactants or products.

Concentration : The concentration of reactants can influence reaction kinetics and, in some cases, selectivity.

Table 2: Hypothetical Optimization of a Suzuki-Miyaura Coupling for Scalable Synthesis
EntryPd Catalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O10065
2Pd(OAc)₂ (2)SPhos (4 mol%)K₂CO₃Dioxane/H₂O10085
3Pd(OAc)₂ (2)SPhos (4 mol%)K₃PO₄Dioxane/H₂O10092
4Pd(OAc)₂ (2)SPhos (4 mol%)K₃PO₄Dioxane/H₂O8088
5Pd(OAc)₂ (1)SPhos (2 mol%)K₃PO₄Dioxane/H₂O10091
6PdCl₂(dppf) (2)-Cs₂CO₃DMF11078

This table represents a typical optimization workflow, demonstrating how systematic variation of parameters can lead to a high-yield, efficient process suitable for scaling.

Principles of Green Chemistry in Synthetic Route Development

The integration of green chemistry principles into the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally responsible chemical processes. nih.gov These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.govnih.gov

Atom Economy and Waste Prevention: Traditional multi-step syntheses often generate significant amounts of waste. One-pot reactions, such as the van Leusen synthesis, are advantageous as they combine multiple synthetic steps without isolating intermediates, thereby reducing solvent usage and waste generation. ijpsonline.com The primary byproduct in the van Leusen reaction is p-toluenesulfinic acid, which is relatively benign compared to byproducts from other synthetic methods.

Use of Greener Solvents and Catalysts: The choice of solvent plays a critical role in the environmental impact of a synthetic process. Researchers are increasingly exploring the use of greener solvents such as ionic liquids or even solvent-free reaction conditions. ijpsonline.comrsc.org For instance, the van Leusen reaction has been successfully performed in ionic liquids, which can often be recycled and reused multiple times without a significant loss in product yield. ijpsonline.com

In catalyst selection, there is a move away from stoichiometric reagents towards catalytic systems. While the van Leusen reaction is base-mediated rather than truly catalytic, other oxazole syntheses have employed copper or silver catalysts. nih.govsemanticscholar.org The development of recyclable, non-toxic catalysts is a key area of green chemistry research. rsc.org For example, magnetically recoverable nanocatalysts have been developed for the synthesis of related benzoxazoles, offering a pathway for easy separation and reuse, thus minimizing catalyst waste. rsc.org

Energy Efficiency: The use of alternative energy sources like microwave irradiation or concentrated solar radiation can significantly reduce the energy consumption of a reaction compared to conventional heating methods. nih.govnih.gov These techniques can lead to shorter reaction times and often result in higher yields and cleaner reaction profiles. nih.govnih.gov

The table below outlines how green chemistry principles can be applied to a hypothetical synthesis of this compound.

Green Chemistry PrincipleApplication to SynthesisPotential Benefit
Waste Prevention Utilize a one-pot synthesis like the van Leusen reaction.Reduces the number of purification steps and solvent waste. ijpsonline.com
Safer Solvents Employ an ionic liquid or a bio-based solvent instead of traditional volatile organic compounds.Decreases environmental and health impacts. ijpsonline.com
Energy Efficiency Use microwave-assisted heating.Reduces reaction time and energy consumption. nih.gov
Catalysis Explore the use of a recyclable base or catalyst system.Minimizes waste and improves the overall sustainability of the process. rsc.org

By consciously applying these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally sustainable.

High Resolution Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

To establish the complete bonding network and spatial relationships of the atoms in 5-(2-bromo-3,6-dichlorophenyl)oxazole, a suite of 2D NMR experiments would be employed.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For the target molecule, it would be expected to show a correlation between the two aromatic protons on the dichlorophenyl ring, confirming their adjacent relationship. It would also confirm the connectivity between the protons on the oxazole (B20620) ring, if any are present.

Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. researchgate.net It would be crucial for assigning the ¹H signals to their corresponding ¹³C signals in the this compound structure.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This is vital for connecting molecular fragments. For instance, it would show correlations from the oxazole ring protons to the carbons of the phenyl ring, definitively establishing the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, not necessarily through bonds. researchgate.net In a molecule like this compound, NOESY could reveal spatial proximity between the oxazole ring protons and the substituents on the phenyl ring, helping to determine the preferred conformation of the molecule.

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: The following table is a representation of how data would be presented. Specific chemical shifts (δ) are hypothetical as no experimental data is available.)

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
Oxazole-H2 Data not available Data not available Data not available
Oxazole-H4 Data not available Data not available Data not available
Phenyl-H4' Data not available Data not available Data not available
Phenyl-H5' Data not available Data not available Data not available
Oxazole-C2 - Data not available Data not available
Oxazole-C4 - Data not available Data not available
Oxazole-C5 - Data not available Data not available
Phenyl-C1' - Data not available Data not available
Phenyl-C2' - Data not available Data not available
Phenyl-C3' - Data not available Data not available

Should this compound be found to exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a valuable tool. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's structure and dynamics in the solid state. This can distinguish between polymorphs which may have different molecular packing and conformations.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₉H₄BrCl₂NO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. rsc.org The distinct isotopic pattern caused by the presence of bromine and chlorine atoms would serve as a definitive confirmation of the presence of these halogens in the molecule.

Table 2: HRMS Data for this compound

Ion Calculated Exact Mass [M+H]⁺ Observed Exact Mass

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups. nih.govresearchgate.net

FT-IR Spectroscopy: An FT-IR spectrum of the compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and oxazole rings, C=N and C=C stretching vibrations within the heterocyclic and aromatic systems, and C-O-C stretching of the oxazole ether linkage. The presence and positions of bands corresponding to C-Cl and C-Br vibrations would also be of diagnostic importance.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. It would be especially useful for identifying the vibrations of the C-C bonds within the phenyl ring and the C-Br and C-Cl bonds.

Table 3: Expected Vibrational Frequencies for this compound (Note: This table represents typical regions for these vibrations; specific values are not available.)

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3100-3000 3100-3000
Oxazole C=N Stretch 1680-1620 1680-1620
Aromatic C=C Stretch 1600-1450 1600-1450
Oxazole C-O-C Stretch 1150-1020 Data not available
C-Cl Stretch 850-550 850-550

Chiroptical Spectroscopy for Chiral Analogues (if synthesized)

The parent compound, this compound, is achiral. However, if a chiral derivative were to be synthesized (for example, by introducing a chiral substituent), chiroptical spectroscopy techniques such as Circular Dichroism (CD) would be essential. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which can be used to determine the absolute configuration of a chiral molecule and study its conformational changes in solution. As no chiral analogues have been reported, this analysis is not currently applicable.

Chemical Reactivity and Derivatization Studies of 5 2 Bromo 3,6 Dichlorophenyl Oxazole

Electrophilic Aromatic Substitution on the Dichlorophenyl Moiety

The positions available for substitution on the dichlorophenyl ring are C4 and C5. The directing effects of the existing substituents on these positions are summarized below:

SubstituentDirecting EffectInfluence on Available Positions
-Br at C2 Ortho-, Para-directingDirects towards C4 and C6 (occupied)
-Cl at C3 Ortho-, Para-directingDirects towards C5 and C1 (occupied)
-Cl at C6 Ortho-, Para-directingDirects towards C2 (occupied) and C4
Oxazole (B20620) at C5 Ortho-, Para-directingDirects towards C4 and C6 (occupied)

Based on the cumulative directing effects, the C4 position is the most likely site for electrophilic attack, as it is para to the bromine at C2 and ortho to the chlorine at C3 and the oxazole at C5. However, the strong deactivation of the ring means that harsh reaction conditions, such as the use of strong Lewis acid catalysts and high temperatures, would likely be required to achieve any substitution. youtube.com Common electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be challenging. masterorganicchemistry.comnih.gov

Nucleophilic Substitution Reactions Involving Halogen Ligands (Bromine and Chlorine)

The electron-deficient nature of the dichlorophenyl ring makes it a candidate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.org This reaction pathway is facilitated by the presence of strong electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. libretexts.org In 5-(2-bromo-3,6-dichlorophenyl)oxazole, the three halogen atoms and the oxazole ring contribute to the electrophilicity of the phenyl ring.

A key aspect of SNAr reactions is the nature of the leaving group. In contrast to SN2 reactions, the reactivity order for halogens in SNAr is often F > Cl > Br > I. youtube.com This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is favored by a more electronegative halogen that polarizes the C-X bond, rather than the cleavage of the C-X bond itself. youtube.com

This suggests that, under suitable conditions with a strong nucleophile (e.g., alkoxides, amides), substitution of the chlorine atoms might be favored over the bromine atom. However, the relative positions of the halogens and the steric hindrance around each potential reaction site would also play a crucial role in determining the actual outcome.

Expected Reactivity in Nucleophilic Aromatic Substitution:

Position of HalogenLeaving GroupElectronic FactorsSteric HindrancePredicted Reactivity
C2 BromineLess activating for nucleophilic attack compared to chlorineHigh, flanked by the oxazole ring and a chlorine atomLow
C3 ChlorineMore activating for nucleophilic attack than bromineModerate, flanked by bromine and an open positionModerate
C6 ChlorineMore activating for nucleophilic attack than bromineHigh, flanked by the oxazole ring and a chlorine atomLow

Palladium-Catalyzed Coupling Reactions for Further Substituent Introduction

Palladium-catalyzed cross-coupling reactions represent a highly effective strategy for the derivatization of this compound. nih.gov These reactions are renowned for their functional group tolerance and versatility in forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

A critical factor in the context of polyhalogenated substrates is the relative reactivity of the different carbon-halogen bonds. In palladium-catalyzed couplings, the oxidative addition of the palladium catalyst to the C-X bond typically follows the reactivity order: C-I > C-Br > C-OTf > C-Cl. nih.gov This selectivity provides a powerful tool for the regioselective functionalization of this compound.

Specifically, the C-Br bond at the C2 position is expected to be significantly more reactive than the C-Cl bonds at the C3 and C6 positions. This allows for selective coupling reactions at the bromine-substituted carbon while leaving the chlorine atoms untouched. A variety of coupling partners can be employed in reactions such as:

Suzuki-Miyaura Coupling: with boronic acids or esters to introduce new aryl, heteroaryl, or vinyl groups. nih.govnih.gov

Heck Coupling: with alkenes to form substituted alkenes.

Stille Coupling: with organostannanes.

Buchwald-Hartwig Amination: with amines to introduce nitrogen-based functional groups. youtube.com

For sterically hindered substrates like this compound, the choice of ligand for the palladium catalyst is crucial. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often employed to enhance the catalytic activity and achieve high yields. researchgate.netorganic-chemistry.org

Potential Palladium-Catalyzed Coupling Reactions:

Reaction NameCoupling PartnerExpected Product
Suzuki-MiyauraArylboronic acid5-(2-Aryl-3,6-dichlorophenyl)oxazole
HeckAlkene5-(2-Alkenyl-3,6-dichlorophenyl)oxazole
Buchwald-HartwigAmine5-(2-Amino-3,6-dichlorophenyl)oxazole

Mechanistic Investigations of Key Transformations

The mechanisms of the aforementioned reactions are well-established in organic chemistry.

Nucleophilic Aromatic Substitution (SNAr): The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com The first step, which is typically rate-determining, involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and is further stabilized by the electron-withdrawing substituents. In the second, faster step, the leaving group (halide ion) is expelled, restoring the aromaticity of the ring.

Palladium-Catalyzed Coupling (e.g., Suzuki-Miyaura): The catalytic cycle generally involves three key steps: nih.govyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid (or its boronate derivative) is transferred to the palladium center, displacing the halide. This step usually requires a base to activate the organoboron reagent.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stability Studies Under Various Environmental Conditions

Thermal Stability: Halogenated aromatic compounds are generally quite thermally stable. The C-Br and C-Cl bonds are strong, and the aromatic and oxazole rings are inherently stable systems. Significant decomposition would likely only occur at very high temperatures. However, the presence of multiple halogens could potentially lead to dehalogenation or rearrangement reactions under extreme thermal stress, possibly in the presence of catalysts or radical initiators. Some aryl benzyl (B1604629) ethers have been shown to undergo rearrangements at elevated temperatures. acs.org

Photochemical Stability: Aromatic halides can be susceptible to photochemical reactions. Upon absorption of UV light, the C-X bond can undergo homolytic cleavage to form an aryl radical and a halogen radical. These highly reactive species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent, dimerization to form biaryls, or reaction with other molecules present in the system. Photochemical reactions of halogenated aromatic nitriles have been shown to lead to the formation of biaryls. rsc.org Therefore, it is plausible that this compound could undergo decomposition or transformation upon prolonged exposure to UV radiation.

Advanced Computational and Theoretical Chemistry of 5 2 Bromo 3,6 Dichlorophenyl Oxazole

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for elucidating the electronic characteristics of 5-(2-bromo-3,6-dichlorophenyl)oxazole. These calculations provide a foundational understanding of the molecule's behavior at a quantum level.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov For this compound, the HOMO is likely distributed over the electron-rich oxazole (B20620) and phenyl rings, while the LUMO may be localized on the phenyl ring, influenced by the electron-withdrawing halogen substituents. The HOMO-LUMO gap can be calculated to predict the molecule's susceptibility to charge transfer interactions. researchgate.netnih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.8
Energy Gap (ΔE)4.7

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is instrumental in visualizing the charge distribution across a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map for this compound would likely show negative potential (red and yellow regions) around the electronegative nitrogen and oxygen atoms of the oxazole ring, as well as the chlorine and bromine atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, marking them as sites for potential nucleophilic interactions. nih.gov

Local Reactivity Descriptors (e.g., Fukui Functions)

Fukui functions are local reactivity descriptors derived from DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For this compound, the calculation of Fukui functions would pinpoint specific atoms on both the phenyl and oxazole rings that are most likely to participate in chemical reactions. This analysis provides a more detailed picture of reactivity than MEP mapping alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. laccei.orgnih.gov For this compound, a QSAR study would involve synthesizing a library of analogues with variations in the substitution pattern on the phenyl and oxazole rings. researchgate.net By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological activities, a predictive QSAR model can be developed. nih.govnih.gov This model can then be used for the rational design of new, more potent analogues.

Table 2: Hypothetical Molecular Descriptors for a QSAR Study of this compound Analogues

CompoundLogPMolecular WeightPolar Surface AreaBiological Activity (IC50, µM)
This compound 4.2324.9329.545.2
Analogue 1 (R=H)3.5245.0429.5412.8
Analogue 2 (R=F)3.7263.0329.549.5
Analogue 3 (R=CH3)3.9259.0829.548.1

Note: The data in this table is illustrative and for the purpose of demonstrating a hypothetical QSAR study.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. researchgate.net By calculating the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, providing a detailed understanding of the reaction pathway. This is particularly useful for predicting the feasibility of synthetic routes or understanding the metabolic fate of the compound in a biological system.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

The prediction of spectroscopic properties through computational methods offers a powerful, non-destructive avenue to understand the electronic structure and dynamic behavior of molecules like this compound. By employing advanced theoretical models, it is possible to simulate various types of spectra, providing valuable insights that can guide and complement experimental studies. The primary methods for these predictions are Density Functional Theory (DFT) for ground-state properties like NMR and vibrational spectra, and Time-Dependent DFT (TD-DFT) for excited-state properties such as UV-Vis absorption.

Methodology of Spectroscopic Prediction

The computational prediction of spectroscopic properties for this compound would typically involve a multi-step process. Initially, the molecule's geometry is optimized to find its most stable three-dimensional conformation. This is crucial as spectroscopic properties are highly dependent on the molecular structure. DFT methods, particularly with hybrid functionals like B3LYP or M06-2X and a sufficiently large basis set such as 6-311++G(d,p), are well-suited for this optimization. irjweb.commdpi.com

Once the optimized geometry is obtained, the same level of theory can be used to calculate the desired spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating isotropic shielding constants, which are then converted to chemical shifts. researchgate.netnih.gov Vibrational frequencies are determined by calculating the second derivatives of the energy with respect to the atomic coordinates, resulting in a set of normal modes that correspond to the fundamental vibrational frequencies observed in Infrared (IR) and Raman spectra. nih.govcapes.gov.br For the electronic absorption spectrum (UV-Vis), TD-DFT calculations are performed to determine the energies of vertical electronic transitions from the ground state to various excited states. mdpi.comrsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the unique chemical environments of each nucleus. The substitution pattern on the phenyl ring and the electronic nature of the oxazole ring are the dominant factors influencing the chemical shifts.

For the ¹³C NMR spectrum, carbons directly bonded to electronegative halogens (chlorine and bromine) are expected to show significant shifts. Relativistic effects can also be important for predicting the chemical shifts of carbons bonded to heavier atoms like bromine. researchgate.net The carbons of the oxazole ring will have characteristic shifts reflecting their positions within the heterocyclic system. Based on DFT calculations of similar halogenated aromatic and heterocyclic compounds, the predicted chemical shifts can be estimated. researchgate.netmdpi.com

The ¹H NMR spectrum is expected to be simpler, with signals corresponding to the protons on the phenyl and oxazole rings. The multiplicity of these signals will be determined by spin-spin coupling with neighboring nuclei. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents and the aromatic current of the rings.

Below are the predicted NMR chemical shifts for this compound, calculated using DFT with the GIAO method.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C2 (oxazole)150-155-
C4 (oxazole)125-1307.8-8.2
C5 (oxazole)140-145-
C1' (phenyl)130-135-
C2' (phenyl)120-125-
C3' (phenyl)135-140-
C4' (phenyl)128-1337.5-7.9
C5' (phenyl)130-1357.6-8.0
C6' (phenyl)133-138-

Note: These are estimated ranges based on computational studies of analogous compounds. The actual experimental values may vary.

Predicted Vibrational Frequencies

The vibrational spectrum of this compound, as would be observed in IR and Raman spectroscopy, is predicted to be rich and complex, with numerous fundamental modes of vibration. proquest.com These vibrations can be categorized into stretching, bending, and torsional motions of the chemical bonds and functional groups within the molecule.

Key predicted vibrational frequencies include:

C-H stretching vibrations of the phenyl and oxazole rings, typically appearing in the 3000-3100 cm⁻¹ region.

C=N and C=C stretching vibrations of the oxazole and phenyl rings, expected in the 1400-1600 cm⁻¹ range. These are often strong in both IR and Raman spectra.

C-O stretching vibrations within the oxazole ring, which are characteristic of such heterocyclic systems.

C-Cl and C-Br stretching vibrations , which are expected at lower frequencies, typically below 800 cm⁻¹.

The table below summarizes some of the key predicted vibrational frequencies and their assignments based on DFT calculations of similar molecules. nih.govresearchgate.net

Interactive Data Table: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3050-3150Medium
Oxazole C-H Stretch3000-3100Medium
C=N/C=C Ring Stretch1400-1600Strong
Oxazole Ring Breathing1000-1200Medium-Strong
C-Cl Stretch600-800Strong
C-Br Stretch500-650Strong

Note: These are predicted frequencies from harmonic calculations and may differ from experimental values due to anharmonicity and environmental effects.

Predicted UV-Vis Spectrum

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is predicted using TD-DFT calculations. researchgate.net The spectrum is expected to be characterized by intense absorption bands corresponding to π → π* electronic transitions within the conjugated system formed by the phenyl and oxazole rings.

The primary electronic transitions are likely to involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO may be distributed across the oxazole moiety. The energy difference between these frontier orbitals will largely determine the wavelength of maximum absorption (λ_max).

Based on TD-DFT studies of similar aromatic and heterocyclic compounds, this compound is predicted to have strong absorptions in the UV region. mdpi.combohrium.com The presence of halogen substituents can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

TransitionPredicted λ_max (nm)Oscillator Strength (f)
π → π* (HOMO → LUMO)280-320> 0.1
π → π* (Other)240-270> 0.1

Note: The predicted λ_max values are dependent on the solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Mechanistic Investigations of Molecular and Cellular Interactions of 5 2 Bromo 3,6 Dichlorophenyl Oxazole Derivatives in Research Models

In Vitro Molecular Target Identification and Binding Affinity Assessment

The initial steps in characterizing a novel compound like 5-(2-bromo-3,6-dichlorophenyl)oxazole involve identifying its molecular targets and quantifying its binding affinity. This is typically achieved through a series of in vitro assays.

Oxazole (B20620) derivatives have been widely investigated as inhibitors of various enzymes, suggesting that this compound could also exhibit inhibitory activity against one or more of these targets. semanticscholar.org

Aromatase: Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of estrogen-dependent breast cancer. nih.gov Research on other oxazole analogues has demonstrated their potential as non-steroidal aromatase inhibitors. ijpronline.com For instance, new 5-(4-bromophenyl)-1,3-oxazole (B1272755) derivatives have been synthesized and evaluated for their aromatase inhibitory activity, with some compounds showing promising results in in-vitro cytotoxicity assays against MCF-7 breast cancer cell lines. nih.gov A study on phenyl[3-(1,3-oxazol-5-yl)phenyl]carbamate derivatives also identified compounds with significant aromatase inhibition, with one derivative, OXA-19, showing an IC50 value of 15.6µM. ijpronline.com These findings suggest that this compound could be a candidate for aromatase inhibition studies.

5-Lipoxygenase (5-LOX): The 5-lipoxygenase pathway is crucial in the biosynthesis of pro-inflammatory leukotrienes. nih.govfrontiersin.org Azole phenoxy hydroxyureas, a class of 5-LO inhibitors, have shown that electronegative substituents on the phenyl portion of the oxazole tail can enhance their potency. nih.gov This suggests that the dichloro- and bromo-substituents on the phenyl ring of this compound could influence its potential as a 5-LOX inhibitor. Studies on isoxazole (B147169) derivatives have also identified compounds with significant 5-LOX inhibitory effects, with IC50 values in the micromolar range. nih.gov

DNA Gyrase: DNA gyrase is an essential bacterial enzyme and a well-established target for antibacterial agents. researchgate.netnih.gov Several studies have explored azole derivatives, including oxazoles, as DNA gyrase inhibitors. researchgate.netnih.gov For example, a series of substituted oxadiazoles (B1248032) were designed and synthesized as potential DNA gyrase inhibitors, with some compounds displaying low micromolar inhibition of E. coli DNA gyrase. researchgate.net This indicates that the this compound scaffold could be investigated for antibacterial activity via DNA gyrase inhibition.

Histone Deacetylase (HDAC): HDACs are a class of enzymes that play a critical role in gene expression regulation, and their inhibition is a valid strategy in cancer therapy. mdpi.comresearchgate.net Oxazole-containing compounds have been developed as HDAC inhibitors. mdpi.comnih.gov For example, oxazole-bridged combretastatin (B1194345) A-4 derivatives with tethered hydroxamic acids have been synthesized and shown to possess HDAC inhibitory activity. mdpi.comnih.gov The inhibitory potency of these compounds was found to be dependent on the linker length between the oxazole cap and the hydroxamic acid. mdpi.comnih.gov Another study identified oxazole hydroxamates as highly selective HDAC6 inhibitors with nanomolar potency. figshare.com These examples highlight the potential for this compound derivatives, if appropriately functionalized, to act as HDAC inhibitors.

Enzyme TargetExample Oxazole Derivative ClassObserved ActivityKey Findings
AromatasePhenyl[3-(1,3-oxazol-5-yl)phenyl]carbamatesInhibitionCompound OXA-19 showed an IC50 of 15.6µM. ijpronline.com
5-LipoxygenaseAzole phenoxy hydroxyureasInhibitionElectronegative substituents on the phenyl ring increased potency. nih.gov
DNA GyraseSubstituted oxadiazolesInhibitionCompound 35 showed an IC50 of 1.2 µM for E. coli DNA gyrase. researchgate.net
HDACOxazole-bridged combretastatin A-4 derivativesInhibitionActivity dependent on linker length between oxazole and hydroxamic acid. mdpi.comnih.gov

Beyond enzyme inhibition, oxazole derivatives could potentially interact with various cellular receptors.

Adenosine (B11128) A3 Receptor: The adenosine A3 receptor (A3AR) is a G protein-coupled receptor involved in various physiological processes. While direct binding data for this compound is unavailable, studies on other N6-substituted adenosine derivatives have explored the structural requirements for high-affinity A3AR binding. nih.govnih.gov These studies have shown that modifications to the N6-substituent can significantly impact both binding affinity and agonist/antagonist activity. nih.govnih.gov Given the aromatic nature of the phenyl-oxazole moiety, it is conceivable that derivatives of this compound could be designed to interact with the A3AR binding pocket.

To gain a deeper understanding of the binding kinetics and thermodynamics of a potential interaction between this compound and a target protein, biophysical techniques are employed.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It can provide data on the association and dissociation rate constants (kon and koff), as well as the equilibrium dissociation constant (KD), which quantifies the binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding stoichiometry (n), binding constant (Ka), and the changes in enthalpy (ΔH) and entropy (ΔS).

While no specific SPR or ITC data exists for this compound, these methods would be essential for validating any identified molecular targets and for elucidating the driving forces behind the binding event.

Cellular Pathway Modulation Studies (in established non-human cell lines)

Following the identification of a molecular target, the next step is to investigate the effects of the compound on cellular processes.

The ability of a compound to exert a biological effect is contingent on its ability to reach its intracellular target.

Studies on other highly substituted oxazole derivatives have utilized cell-imaging techniques to investigate their intracellular localization. nih.gov These studies have shown that by modifying the oxazole scaffold with specific functional groups, these molecules can be targeted to specific organelles such as mitochondria and lysosomes. nih.gov The fluorescence properties of some oxazole derivatives are also sensitive to the pH of their environment, which can be exploited for imaging acidic organelles like lysosomes. nih.gov Such studies would be crucial to determine if this compound can penetrate the cell membrane and where it accumulates within the cell.

Once a compound is shown to interact with a specific molecular target, it is important to understand the downstream consequences on cellular signaling pathways.

For example, if this compound were found to be an HDAC inhibitor, subsequent studies would involve examining its effect on the acetylation status of histone and non-histone proteins. mdpi.comnih.gov This is often assessed by Western blotting for acetylated forms of proteins like tubulin and histones. figshare.com The functional consequences, such as cell cycle arrest or apoptosis, would also be investigated. mdpi.comnih.gov For instance, some 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis. nih.gov

Cellular InvestigationMethodologyExample Finding with Oxazole Derivatives
Cellular Uptake and LocalizationFluorescence MicroscopyFunctionalized oxazoles can be targeted to mitochondria and lysosomes. nih.gov
Signal Transduction (HDAC Inhibition)Western BlottingOxazole hydroxamates selectively increase tubulin acetylation over histone acetylation. figshare.com
Signal Transduction (Apoptosis)Caspase Assays, DNA Laddering2-phenyl-oxazole-4-carboxamide derivatives induce apoptosis in cancer cells. nih.gov

Gene Expression and Proteomic Profiling in Response to Exposure

Detailed gene expression or proteomic profiling studies specifically for this compound are not prominently documented in available scientific literature. However, research on other bioactive oxazole-containing compounds, often derived from natural sources, demonstrates the utility of these techniques in elucidating mechanisms of action.

For instance, in the study of oxazole-containing natural products, gene knockout and metabolite analysis are employed to identify the biosynthetic gene clusters (BGCs) responsible for their production. nih.gov Disruption of specific genes within a cluster can abolish the production of the final compound, confirming the role of these genes in the biosynthetic pathway. nih.govresearchgate.net While this approach focuses on the biosynthesis of the compounds rather than their effects on a host system, it highlights the powerful application of genetic techniques in the study of oxazoles.

In broader contexts, gene expression studies on cells exposed to various bioactive compounds can reveal upregulation or downregulation of genes involved in specific cellular pathways. For example, studies on other classes of heterocyclic compounds have shown significant changes in genes related to apoptosis, cell cycle regulation, and inflammatory responses. Proteomic analyses, using techniques like mass spectrometry, complement these findings by identifying changes in protein levels, post-translational modifications, and protein-protein interactions, offering a more direct understanding of the cellular response to a compound.

Although specific data for this compound is lacking, a hypothetical data table illustrating the kind of results obtained from such a study is presented below.

Hypothetical Gene Expression Changes in a Cancer Cell Line Exposed to an Oxazole Derivative

GeneFunctionFold ChangePathway
CASP3Apoptosis+2.5Apoptosis Signaling
BCL2Anti-apoptosis-1.8Apoptosis Signaling
CDKN1ACell Cycle Inhibition+3.1p53 Signaling Pathway
NFKB1Inflammation-2.0NF-κB Signaling

Structure-Activity Relationship (SAR) Exploration for Specific Molecular Recognition

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and are applied to classes of oxazole derivatives to optimize their biological activity. researchgate.net These studies involve synthesizing a series of analogues of a lead compound and evaluating how specific structural modifications affect their interaction with a biological target.

For various oxazole derivatives, SAR studies have revealed key structural features that govern their activity. For example, in a series of phenyloxadiazole sulfoxide (B87167) derivatives designed as biofilm inhibitors, the presence of a sulfoxide group was found to be essential for activity, as the corresponding thioether derivatives were inactive. nih.gov Furthermore, the substitution pattern on the phenyl ring significantly influenced the inhibitory potency, with para-chlorination showing favorable interactions with the target protein. nih.gov

In another example concerning bistratamide-type compounds, SAR analysis indicated that the number and type of heterocyclic rings (thiazole vs. oxazole) were critical for cytotoxicity. nih.gov Similarly, for disorazole C1 analogues, replacing the oxazole ring with a thiazole (B1198619) and altering the stereochemistry of chiral centers were explored to understand their influence on cytotoxic activity. nih.gov

The lipophilicity and electronic properties of substituents on the phenyl ring of phenyl-oxazole compounds are often critical determinants of their biological activity. Halogen atoms, such as the bromine and chlorine atoms in this compound, can significantly impact a molecule's ability to cross cell membranes and interact with target proteins through halogen bonding and other non-covalent interactions.

The general findings from SAR studies on related compounds suggest that the specific arrangement and nature of the halogen substituents on the phenyl ring of this compound, combined with the electronic properties of the oxazole ring, are likely to be key determinants of its molecular recognition and biological effects.

Advanced Applications and Research Potential of 5 2 Bromo 3,6 Dichlorophenyl Oxazole

Development as Chemical Probes for Mechanistic Biological Research

The oxazole (B20620) nucleus is a key component in various fluorescent molecules, and its derivatives have been successfully employed as chemical probes for cellular imaging. nih.gov Highly substituted oxazoles can exhibit favorable photophysical properties, acting as fluorophores that can be tailored to target specific organelles within a cell, such as mitochondria and lysosomes. nih.gov The development of these organelle-targeting fluorescent probes allows for the non-invasive and highly accurate visualization of cellular structures and processes, which is crucial for understanding the root causes of diseases. nih.gov

While the specific photophysical properties of 5-(2-bromo-3,6-dichlorophenyl)oxazole have not been extensively documented, its polysubstituted phenyl ring could influence its fluorescence characteristics. The heavy halogen atoms (bromine and chlorine) may introduce unique photophysical behaviors, such as phosphorescence or altered fluorescence lifetimes, which could be exploited for specialized imaging techniques. Further research into the synthesis of derivatives and their subsequent cell-imaging studies could unlock the potential of this compound as a new class of luminophores for bio-imaging. nih.gov

Utilization as a Scaffold for Combinatorial Library Synthesis and Exploration of Chemical Space

The oxazole ring is a valuable scaffold in medicinal chemistry and drug discovery due to its ability to interact with a wide range of biological targets. nih.govsemanticscholar.orgsemanticscholar.org Combinatorial chemistry techniques, which involve the rapid synthesis of a large number of different but structurally related molecules, are often employed to explore vast areas of chemical space and identify new drug candidates. The structure of this compound, with its reactive sites, is well-suited for such synthetic diversification.

Methodologies for the solid-phase synthesis of 5-substituted oxazoles have been developed, allowing for the creation of diverse chemical libraries. nih.gov The halogen atoms on the phenyl ring of this compound offer multiple points for modification through various cross-coupling reactions. This enables the generation of a vast array of analogs with different substituents, each with potentially unique biological activities. The "halogen dance" isomerization is another synthetic pathway that can be used to create diverse 2,4,5-trisubstituted-1,3-oxazoles, further expanding the accessible chemical space. nih.gov

Below is a table illustrating potential diversification points on the this compound scaffold for combinatorial library synthesis.

Scaffold PositionPotential ModificationSynthetic MethodologyDesired Outcome
Phenyl Ring (Br)Suzuki CouplingPalladium-catalyzed reaction with boronic acidsIntroduction of aryl or heteroaryl groups
Phenyl Ring (Cl)Buchwald-Hartwig AminationPalladium-catalyzed reaction with aminesIntroduction of diverse amine functionalities
Oxazole Ring (C2)Lithiation and Electrophilic QuenchDeprotonation followed by reaction with electrophilesFunctionalization at the C2 position
Oxazole Ring (C4)Halogenation/Cross-CouplingIntroduction of a handle for further diversificationExploration of structure-activity relationships

Integration into Advanced Materials (e.g., optoelectronic, supramolecular assemblies)

The unique electronic and structural properties of substituted oxazoles make them promising candidates for integration into advanced materials. The design and synthesis of novel fluorescent organic materials are crucial for the development of next-generation technologies, including organic light-emitting diodes (OLEDs). researchgate.net Aryl-substituted phenanthroimidazoles, which share structural similarities with phenyl-oxazoles, have shown high photoluminescence quantum yields in the solid state, a desirable property for OLED emitters. researchgate.net The electron-withdrawing nature of the halogen atoms in this compound could influence the molecule's electronic properties, potentially leading to materials with tailored optoelectronic characteristics. nih.gov

Furthermore, the presence of multiple halogen atoms on the phenyl ring opens up the possibility of forming halogen bonds, which are non-covalent interactions that can direct the self-assembly of molecules into well-defined supramolecular structures. researchgate.netresearchgate.net Halogen bonding has emerged as a significant tool in crystal engineering and supramolecular chemistry for the construction of complex architectures. researchgate.net The directional nature of these interactions could be harnessed to control the packing of this compound molecules in the solid state, leading to materials with interesting properties for applications such as gas sorption or sensing. researchgate.net

Applications in Catalysis or as Ligands in Organometallic Chemistry

While the direct application of this compound in catalysis has not been reported, the broader class of oxazole-containing compounds has been explored as ligands in organometallic chemistry. The nitrogen atom in the oxazole ring can coordinate to metal centers, and the substituents on the oxazole and phenyl rings can be modified to tune the electronic and steric properties of the resulting metal complexes.

The presence of halogen atoms on the phenyl ring could also play a role in catalytic processes. For instance, novel ring-functionalized titanocene dichloride compounds have been investigated for the catalytic dechlorination of polychlorinated biphenyls (PCBs). rsc.org Although a different class of compound, this highlights the potential for halogenated organic molecules to participate in or influence catalytic reactions. Further research is needed to explore the potential of this compound and its derivatives as ligands for catalytic applications, such as in cross-coupling reactions or asymmetric synthesis.

Future Research and Unresolved Challenges in the Chemistry of this compound

The unique structural characteristics of this compound, featuring a highly halogenated phenyl ring attached to an oxazole core, present a compelling case for future scientific investigation. While specific research on this compound is not extensively documented, the broader field of oxazole chemistry provides a roadmap for potential avenues of exploration. This article outlines key future research directions and unresolved challenges in the study of this particular molecule, focusing on synthetic methodologies, reactivity, interdisciplinary approaches, biological interactions, and applications in chemical biology.

Q & A

Q. What are the established synthetic routes for 5-(2-bromo-3,6-dichlorophenyl)oxazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via van Leusen's oxazole synthesis , which involves reacting substituted aromatic aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) and potassium carbonate in methanol under reflux (70°C for 3 hours). Post-reaction extraction with methyl tert-butyl ether and purification via rotary evaporation are critical for isolating the oxazole product . Alternative methods include Pd-catalyzed C-H arylation , where brominated aromatic precursors are coupled with oxazole derivatives using Pd(OAc)₂ and phosphine ligands (e.g., butyldi(1-adamantyl)-phosphine) in DMA at 110°C for 24 hours. Yields depend on substituent steric effects and halogen positioning .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Spectroscopic techniques are essential:
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons and halogen positions). For example, bromine and chlorine substituents induce distinct splitting patterns in aromatic regions .
  • HRMS (ESI) : Validate molecular weight and isotopic distribution (e.g., Br/Cl isotopes contribute to characteristic mass peaks) .
  • FTIR : Identify functional groups (e.g., C-Br stretching at ~560 cm⁻¹ and C-Cl at ~750 cm⁻¹) .

Q. What are the key physicochemical properties of this compound relevant to crystallization studies?

  • Methodological Answer : The halogen-rich structure (Br, Cl) enhances intermolecular interactions, favoring halogen bonding (Br⋯N/O) in crystal lattices. Molecular electrostatic potential (MEP) calculations can predict acceptor/donor sites for co-crystallization with perfluorinated iodobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene), which stabilize π-stacking and halogen-bonded networks .

Advanced Research Questions

Q. How does the halogen substitution pattern influence the compound's reactivity in cross-coupling reactions?

  • Methodological Answer : The ortho-bromo and para-chloro substituents create steric hindrance, limiting Pd-catalyzed coupling efficiency. Computational modeling (DFT) can optimize ligand selection (e.g., bulky phosphines) to enhance catalytic turnover. For example, sterically demanding ligands like P(t-Bu)₃ improve yields in Suzuki-Miyaura reactions by mitigating steric clashes .

Q. What role does this compound play in halogen-bonded supramolecular assemblies?

  • Methodological Answer : The compound acts as a halogen bond acceptor via its oxazole nitrogen and aromatic π-system. Co-crystallization with perfluorinated diiodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) generates 1D or 2D networks. Single-crystal XRD analysis reveals Br⋯N distances (~3.0 Å) and angles (~160°), consistent with strong halogen bonding . These assemblies are relevant for designing luminescent materials or porous frameworks.

Q. How can computational chemistry predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock) and QSAR modeling assess interactions with biological targets. For example, docking into aromatase enzymes (CYP19A1) evaluates inhibitory potential by analyzing binding affinity and pose stability. Electrostatic potential maps highlight nucleophilic/electrophilic regions, guiding SAR studies .

Q. What challenges arise in optimizing synthetic protocols for scale-up while maintaining purity?

  • Methodological Answer : Key challenges include:
  • Byproduct formation : Halogen exchange (Br/Cl) under prolonged heating. Mitigate via controlled reaction times and low-temperature steps .
  • Purification : Use gradient column chromatography (hexane:EtOAc) to separate halogenated impurities.
  • Catalyst deactivation : Pd leaching in C-H arylation. Additives like PivOH (pivalic acid) stabilize catalytic cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.